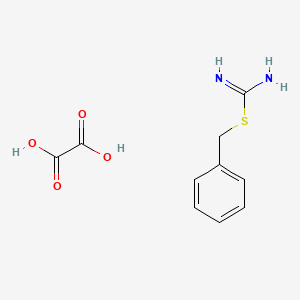
3-Bromo-6,6-dimethoxyhexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6,6-dimethoxyhexan-2-one is an organic compound with the molecular formula C8H15BrO3. It is a brominated ketone with two methoxy groups attached to the sixth carbon atom. This compound is of interest in organic synthesis due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,6-dimethoxyhexan-2-one typically involves the bromination of 6,6-dimethoxyhexan-2-one. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
3-Bromo-6,6-dimethoxyhexan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Products depend on the nucleophile used, such as 3-amino-6,6-dimethoxyhexan-2-one when using an amine.
Reduction: 3-Bromo-6,6-dimethoxyhexan-2-ol.
Oxidation: 3-Bromo-6,6-dimethoxyhexanoic acid.
科学的研究の応用
3-Bromo-6,6-dimethoxyhexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-6,6-dimethoxyhexan-2-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The methoxy groups can also be involved in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
6,6-Dimethoxyhexan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Bromohexan-2-one: Lacks the methoxy groups, affecting its solubility and reactivity.
3-Chloro-6,6-dimethoxyhexan-2-one: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness
3-Bromo-6,6-dimethoxyhexan-2-one is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
特性
CAS番号 |
61092-69-1 |
|---|---|
分子式 |
C8H15BrO3 |
分子量 |
239.11 g/mol |
IUPAC名 |
3-bromo-6,6-dimethoxyhexan-2-one |
InChI |
InChI=1S/C8H15BrO3/c1-6(10)7(9)4-5-8(11-2)12-3/h7-8H,4-5H2,1-3H3 |
InChIキー |
HZQMWULPGXKGPZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CCC(OC)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


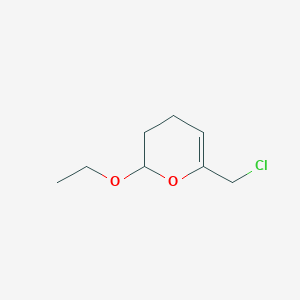
![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
![5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14594497.png)
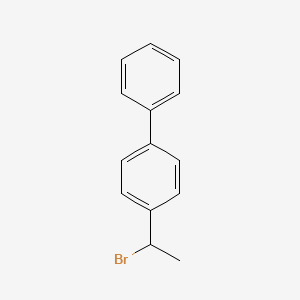
![Dispiro[2.2.2~6~.2~3~]decan-4-one](/img/structure/B14594519.png)
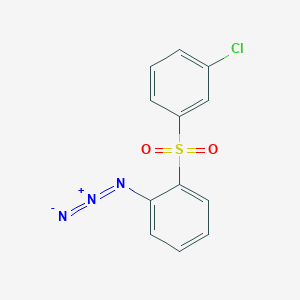
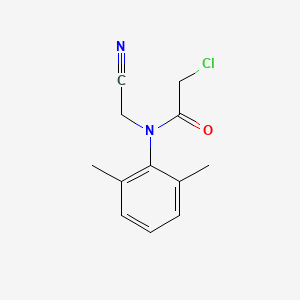
![5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14594528.png)
![1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one](/img/structure/B14594529.png)
![3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one](/img/structure/B14594534.png)

![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)

